molecular formula C32H38CoN2O4 B1354014 (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) CAS No. 361346-80-7

(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)

Cat. No. B1354014
M. Wt: 573.6 g/mol
InChI Key: PHCQQLMRNZRDJA-SGIDGJHMSA-L
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Description

(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) is a useful research compound. Its molecular formula is C32H38CoN2O4 and its molecular weight is 573.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Cobalt complexes, such as the (salen)Co(II) types, have shown effectiveness as catalysts in various chemical reactions. These include the coupling of carbon dioxide and oxetane to produce polycarbonates with minimal ether linkages, highlighting their potential in carbon dioxide utilization and polymer synthesis (Darensbourg & Moncada, 2009). Similarly, cobalt amino-bis(phenolate) complexes have been studied for their activity in the coupling and copolymerization of epoxides with carbon dioxide, demonstrating significant efficiency in producing poly(cyclohexene carbonate) with high epoxide conversion and polymer selectivity (Ambrose, Robertson, & Kozak, 2019).

Electronic and Structural Properties

Research into cobalt complexes' electronic and structural properties has provided insights into their behavior in catalytic processes and potential applications in material science. For instance, the study of bis(arylimidazol-2-ylidene)pyridine cobalt alkyl and hydride complexes has revealed their effectiveness as catalysts for alkene hydrogenation, attributed to their unique electronic structures (Yu et al., 2013).

Molecular Stability and Reactivity

The stability and reactivity of cobalt complexes under various conditions have also been a subject of study. For example, cobalt(II) and cobalt(III) complexes with tetradentate amino-bis(phenolate) ligands have been synthesized and characterized, exploring their structural variations and impacts on reactivity towards oxygen and hydrogen peroxide (Nebe et al., 2010). This research aids in understanding the complexes' potential applications in oxidative reactions and catalysis.

properties

IUPAC Name

(E)-3-[[(1R,2R)-2-[[(E)-2-acetyl-3-oxidobut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-oxopent-2-en-2-olate;cobalt(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O4.Co/c1-17-11-19(3)29(20(4)12-17)31(33-15-27(23(7)35)24(8)36)32(34-16-28(25(9)37)26(10)38)30-21(5)13-18(2)14-22(30)6;/h11-16,31-32,35,37H,1-10H3;/q;+2/p-2/b27-23+,28-25+,33-15?,34-16?;/t31-,32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCQQLMRNZRDJA-SGIDGJHMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)[O-])C(=O)C)N=CC(=C(C)[O-])C(=O)C)C.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](N=C/C(=C(\[O-])/C)/C(=O)C)[C@H](N=C/C(=C(\[O-])/C)/C(=O)C)C2=C(C=C(C=C2C)C)C)C.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38CoN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)

CAS RN

361346-80-7
Record name (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)
Reactant of Route 2
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)
Reactant of Route 3
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)
Reactant of Route 4
Reactant of Route 4
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)
Reactant of Route 5
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)
Reactant of Route 6
(1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)

Citations

For This Compound
1
Citations
T Yamada - tcichemicals.com
Silver-catalyzed reactions are some of the important methodologies in organic chemistry. For the sequential carboxylation and cyclization of alkyne derivatives, such as propargyl …
Number of citations: 2 www.tcichemicals.com

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